BenchChemオンラインストアへようこそ!

2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Lipophilicity Drug-likeness Permeability

This 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929471-12-5) is a research-grade screening compound (≥90% purity) from the benzofuran-benzamide HTS library. Its high lipophilicity (XLogP3 5.8) and moderate tPSA (77.8 Ų) make it ideal for phenotypic screens targeting intracellular proteins. The unique ortho-chloro substituent serves as a halogen-bond donor, differentiating it from 4-chloro or unsubstituted analogues in structure-based drug design (SBDD) campaigns against kinases, GPCRs, or proteases. Standardized purity ensures batch-to-batch consistency for reliable IC50 determination and selectivity profiling, avoiding confounding dose-response variability common with non-standardized catalogs.

Molecular Formula C25H20ClNO5
Molecular Weight 449.89
CAS No. 929471-12-5
Cat. No. B2684995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
CAS929471-12-5
Molecular FormulaC25H20ClNO5
Molecular Weight449.89
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=C(C=CC(=C4)OC)OC
InChIInChI=1S/C25H20ClNO5/c1-14-17-10-8-15(27-25(29)18-6-4-5-7-20(18)26)12-22(17)32-24(14)23(28)19-13-16(30-2)9-11-21(19)31-3/h4-13H,1-3H3,(H,27,29)
InChIKeyXGELWLMWFXBUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929471-12-5): A Structurally Defined Benzofuran-Benzamide for Targeted Chemical Biology and Screening Library Procurement


2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929471-12-5) is a synthetic small molecule belonging to the benzofuran-benzamide class. It features a 2,5-dimethoxybenzoyl group at the 2-position, a 3-methyl substituent on the benzofuran core, and a 2-chlorobenzamide moiety linked at the 6-position of the benzofuran ring. The compound has a molecular weight of 449.9 g/mol, a calculated lipophilicity (XLogP3) of 5.8, and a topological polar surface area (tPSA) of 77.8 Ų [1]. This compound is primarily distributed as a research-grade screening compound (≥90% purity) within commercial HTS libraries and has no reported primary publication or patent disclosing target-specific biological activity as of 2026-04 .

Why Substituting 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide with a Generic Analog Introduces Multidimensional Risk in Screening Cascade Reproducibility


In the absence of published target-specific potency data, substitution risk is driven entirely by physicochemical and structural divergence. Compounds within the benzofuran-benzamide family differ in lipophilicity (XLogP3 range 5.1–5.8) and topological polar surface area (tPSA range 77.8–96.2 Ų) depending on substituent identity and position on the benzamide ring [1][2]. Such variations significantly alter predicted passive membrane permeability, aqueous solubility, and nonspecific protein binding, which directly affect nominal hit rates in cell-based assays and DMPK profiling. Furthermore, the 2-chloro substitution pattern introduces a distinct steric environment adjacent to the amide carbonyl, modulating H-bond acceptor geometry compared to 4-chloro or unsubstituted analogues, which can shift binding pose predictions in structure-based virtual screening campaigns [1].

Quantitative Differentiation Matrix for 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929471-12-5) Versus Key Analogues


Lipophilicity (XLogP3) Differentiation Versus 3,5-Dimethoxybenzamide and Unsubstituted Benzamide Analogues Retaining the Identical Benzofuran Scaffold

The target compound (2-chlorobenzamide) exhibits a calculated XLogP3 of 5.8, which is 0.7 log units higher than the 3,5-dimethoxybenzamide analogue (XLogP3 = 5.1) and 0.7 log units higher than the unsubstituted benzamide analogue (XLogP3 = 5.1) despite the latter two compounds having different molecular weights and H-bond acceptor counts [1][2]. This higher lipophilicity translates to an approximately 5-fold increase in predicted octanol-water partition coefficient, directly influencing passive membrane permeability predictions.

Lipophilicity Drug-likeness Permeability ADME

Topological Polar Surface Area (tPSA) as a Discriminator of Hydrogen Bonding Capacity

The tPSA of the target compound is 77.8 Ų, while the 3,5-dimethoxybenzamide analogue has a tPSA of 96.2 Ų, a difference of 18.4 Ų [1][2]. The unsubstituted benzamide positional isomer (5-yl linkage) has a tPSA of 77.8 Ų (identical to target) [3]. The higher tPSA of the 3,5-dimethoxybenzamide analogue corresponds to an increased number of H-bond acceptors (7 vs. 5) and predicts reduced passive blood-brain barrier penetration relative to the target.

Polar surface area H-bond capacity Oral absorption CNS penetration

Molecular Weight and Rotatable Bond Count Differentiation Relative to Unsubstituted Benzamide Analogue

The target compound has a molecular weight of 449.9 g/mol and 6 rotatable bonds, compared to 415.4 g/mol and 6 rotatable bonds for the unsubstituted benzamide positional isomer (5-yl) [1][2]. The 34.5 g/mol increase is attributable to the chlorine atom (35.45 g/mol), which not only adds steric bulk but also introduces the potential for halogen bonding interactions in target engagement.

Molecular weight Rotatable bonds Ligand efficiency Fragment-like

Purity and Sourcing Reliability: ≥90% Purity Guarantee from Life Chemicals HTS Collection

As a member of the Life Chemicals HTS Compound Collection, 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (F2210-0325) is supplied with a ≥90% purity specification and is available in 1–2 mg quantities, with validated synthetic routes documented [1]. While many analogues within the same 929471- and 929412- CAS series are available only through individual chemical vendors with variable batch-to-batch quality, Life Chemicals' proprietary building block collection offers consistent batch quality and rapid resupply, critical for hit confirmation and dose-response follow-up studies.

Purity Quality control Reproducibility HTS

High-Value Application Scenarios for 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929471-12-5) Based on Quantitative Differentiation Evidence


Cell-Based Phenotypic Screening Requiring a Lippophilic, Low-tPSA Benzofuran Scaffold for Intracellular Target Engagement

The target compound's XLogP3 of 5.8 and tPSA of 77.8 Ų [1] position it as a more lipophilic and potentially more membrane-permeable option compared to the 3,5-dimethoxybenzamide analogue (XLogP3 5.1, tPSA 96.2 Ų). This makes it a strong candidate for phenotypic screens targeting intracellular proteins, where passive membrane permeability is critical for cellular activity. Its chlorine atom also provides a defined electron density feature for crystallographic fragment screening campaigns.

Hit-to-Lead Optimization Programs Exploiting the 2-Chlorobenzamide Moiety as a Halogen-Bond Anchor Point

The ortho-chloro substituent on the benzamide ring introduces steric and electronic features absent in the unsubstituted benzamide analogue. This chlorine can serve as a halogen-bond donor in protein-ligand complexes, a feature absent in the 3,5-dimethoxybenzamide and unsubstituted benzamide analogues [1][2]. Structure-based drug design (SBDD) campaigns targeting kinases, GPCRs, or proteases may prioritize this scaffold for its differentiated interaction potential.

Reliable Resupply for HTS Hit Confirmation and Dose-Response Triaging

For HTS facilities that require rapid resupply of confirmed hits for IC50 determination and selectivity profiling, the target compound's standardized ≥90% purity and documented synthetic route within the Life Chemicals HTS Collection provides a procurement advantage. This reduces the risk of batch-to-batch variability that can confound dose-response curve validation, a known issue with analogues sourced from non-standardized catalogs [1].

Negative Control or Counter-Screen Compound for 2,5-Dimethoxybenzoyl-Dependent Bioactivity

Given the absence of published target-specific bioactivity, the compound may serve as a negative control or counter-screen compound in assays where the 2,5-dimethoxybenzoyl pharmacophore is essential for activity. Its differentiated physicochemical properties (XLogP3, tPSA) relative to biologically active analogues enable its use as a matched negative control in mechanistic deconvolution studies.

Quote Request

Request a Quote for 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.